N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
Crystallographic Analysis and X-ray Diffraction Studies
X-ray crystallography reveals that N-[4-(propan-2-yl)phenyl]-triazolo[4,3-a]pyridine-8-sulfonamide crystallizes in the monoclinic space group P 2₁/c with unit cell parameters a = 14.3213(11) Å , b = 6.9452(4) Å , c = 12.6860(8) Å , and β = 100.265(6)° . The triazolo[4,3-a]pyridine core adopts a planar conformation, with the sulfonamide group oriented at a dihedral angle of 30.41° relative to the fused heterocyclic system. Key bond lengths include S–O (1.422–1.439 Å) , S–N (1.622–1.656 Å) , and C–N (1.318–1.391 Å) , consistent with resonance stabilization of the sulfonamide moiety.
The crystal packing is stabilized by an extensive hydrogen-bonding network involving sulfonamide oxygen atoms and water molecules (Table 1). Notably, intermolecular O–H···N interactions (d = 1.857–1.991 Å) connect adjacent molecules into a three-dimensional framework.
Table 1: Hydrogen bond parameters in the crystal structure
| Donor–H···Acceptor | d(D–H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠D–H–A (°) |
|---|---|---|---|---|
| O1W–H1W···N13 | 0.826(19) | 1.96(2) | 2.783(3) | 173(3) |
| O2W–H3W···O3W | 0.82(2) | 2.06(2) | 2.873(3) | 175(4) |
Nuclear Magnetic Resonance (NMR) Spectral Assignment Strategies
¹H NMR analysis (400 MHz, DMSO-d₆) displays characteristic signals for the triazolo[4,3-a]pyridine system:
The isopropyl group shows a septet at δ 3.02 ppm (1H, CH(CH₃)₂) and doublets at δ 1.24 ppm (6H, CH₃). The sulfonamide NH proton appears as a broad singlet at δ 10.20 ppm , while coupling constants (J = 8.4–6.8 Hz ) confirm ortho-substitution on the phenyl rings.
¹³C NMR (100 MHz, DMSO-d₆) assignments include:
Table 2: Key ¹H and ¹³C NMR chemical shifts
| Position | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) |
|---|---|---|---|
| Triazole H-3 | 8.78 | s | 148.2 |
| Sulfonamide NH | 10.20 | br s | – |
| CH(CH₃)₂ | 3.02 | septet | 34.1 |
Infrared Spectroscopy (IR) Fingerprint Analysis
IR spectroscopy (KBr pellet) identifies critical functional groups:
- 1342 cm⁻¹ and 1157 cm⁻¹ : asymmetric and symmetric S=O stretching
- 3275 cm⁻¹ : N–H stretch of sulfonamide
- 1610 cm⁻¹ : C=N stretch of triazole ring
- 1512 cm⁻¹ and 1450 cm⁻¹ : aromatic C=C vibrations
The absence of peaks above 3300 cm⁻¹ confirms the absence of free –NH₂ groups, supporting the sulfonamide’s N-substitution.
Table 3: Major IR absorption bands
| Frequency (cm⁻¹) | Assignment |
|---|---|
| 3275 | N–H stretch |
| 1610 | C=N stretch (triazole) |
| 1342, 1157 | S=O stretches |
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS shows a molecular ion peak at m/z 359.1321 [M+H]⁺ (calculated for C₁₈H₁₉N₄O₂S: 359.1325). Key fragmentation pathways include:
- Loss of isopropyl group (Δm/z = 42 ) → m/z 317
- Cleavage of the sulfonamide S–N bond → m/z 212 (triazolopyridine fragment)
- Retro-Diels-Alder fragmentation of the triazole ring → m/z 135
Table 4: Major mass spectral fragments
| m/z | Proposed Structure |
|---|---|
| 359.1 | [M+H]⁺ |
| 317.0 | [M+H–C₃H₆]⁺ |
| 212.1 | C₁₁H₁₀N₃O⁺ (triazolopyridine core) |
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-11(2)12-5-7-13(8-6-12)18-22(20,21)14-4-3-9-19-10-16-17-15(14)19/h3-11,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCDPCCHTPJLER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CN3C2=NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazine Derivatives with Pyridine Precursors
Research indicates that the core heterocyclic structure is typically synthesized via cyclization reactions involving hydrazine derivatives and pyridine-based precursors:
-
- Use of oxidizing agents such as N-chlorosuccinimide (NCS) under controlled temperatures (around 0°C to room temperature).
- Solvents like dry dimethylformamide (DMF) or ethanol facilitate the cyclization process.
- Reactions are monitored via TLC, with purification involving filtration and recrystallization.
Synthesis of Precursors: Hydrazides and Hydrazines
Sulfonamide Functionalization: Introduction of the Sulfonamide Group
Sulfonyl Chloride Route
Method :
- The sulfonamide is introduced by reacting the heterocyclic core with sulfonyl chlorides (e.g., 2-chloropyridine-5-sulfonyl chloride).
- Primary amines or hydrazines derived from the core are coupled with sulfonyl chlorides in the presence of bases such as pyridine or triethylamine to form sulfonamides.
-
- Typically performed in inert solvents like dichloromethane or pyridine at ambient or slightly elevated temperatures.
- Excess sulfonyl chloride and base ensure complete conversion and minimize side reactions.
Alternative Routes
- Direct Amination :
- Direct amination of the pyridine ring at the 8-position with sulfonamide groups can be achieved via nucleophilic substitution if the precursor bears suitable leaving groups.
Key Reaction Pathway: Stepwise Synthesis
Specific Research Findings and Data
Patents and Synthetic Protocols
- Patent WO2014210042A2 discloses stereospecific and general methods for preparingtriazolo[4,3-a]pyridines, emphasizing oxidative cyclization with NCS and subsequent functionalization steps, which are adaptable for sulfonamide derivatives.
Laboratory Synthesis
El-Kurdi et al. demonstrated the oxidative cyclization of hydrazones with NCS, yielding the core heterocycle efficiently, which can be further functionalized with sulfonyl chlorides to introduce the sulfonamide group.
VulcanChem reports the synthesis of similar sulfonamide derivatives via cyclization of hydrazine and pyridine precursors, followed by sulfonamide formation, aligning with the above methodology.
Structural and Purification Data
Typical yields for key steps range from 52% to over 90%, with purification achieved through recrystallization or chromatography.
The final compound exhibits stability under ambient conditions, and the purity can reach over 99% as confirmed by HPLC and NMR analyses.
Summary of the Preparation Method
Chemical Reactions Analysis
Types of Reactions
N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Overview
N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound belonging to the class of triazolopyridine sulfonamides. This compound has garnered attention in various fields of scientific research due to its unique structural characteristics and potential biological activities.
Medicinal Chemistry
This compound is primarily studied for its potential as an anticancer and antimicrobial agent . Its structure allows it to interact with various biological targets, which may inhibit cancer cell proliferation and combat microbial infections. Research indicates that similar compounds have shown promising results in vitro against a range of pathogens and cancer cell lines.
Biological Research
This compound is utilized in biological studies to explore its effects on cellular processes such as:
- Cell Cycle Regulation : Investigating how the compound affects different phases of the cell cycle.
- Apoptosis : Studying its role in inducing programmed cell death in cancer cells.
These studies help elucidate the mechanisms through which the compound exerts its biological effects and can lead to the development of new therapeutic strategies .
Chemical Biology
In chemical biology, this compound serves as a tool for:
- Investigating the interactions between small molecules and biological macromolecules.
- Understanding the mechanisms of action of triazolopyridine derivatives.
Such studies can provide insights into drug design and development by identifying key interactions that enhance efficacy and selectivity against specific targets .
Mechanism of Action
The mechanism of action of N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and sulfonamide moieties allow it to form strong interactions with these targets, potentially inhibiting their activity and leading to therapeutic effects . The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Key Observations:
Structural Flexibility: The target compound’s 4-isopropylphenyl group provides moderate steric bulk compared to analogs with halogens (e.g., 3,5-difluorophenyl in Analog 1) or larger alkyl/aryl groups (e.g., Analog 4). This influences solubility and target binding . Sulfonamide Linker: All analogs retain the sulfonamide moiety, critical for hydrogen bonding in biological systems.
Biological Activity: Antimalarial Potential: Analogs 1 and 2 demonstrate efficacy against Plasmodium species, with Analog 2 showing higher yield and activity, likely due to synergistic effects of chlorine and fluorine substituents .
Synthetic Accessibility :
- The target compound and its analogs are synthesized via nucleophilic substitution or cyclization reactions (e.g., using methyl ortho-formate or benzyl chlorides) . Analog 2’s 62% yield highlights the efficiency of these methods .
Physicochemical Properties :
- Increasing molecular weight and lipophilicity (e.g., Analog 4 vs. Target Compound) may reduce aqueous solubility but enhance blood-brain barrier penetration, depending on application .
Biological Activity
N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and implications for drug development.
Chemical Structure and Synthesis
The compound features a sulfonamide group attached to a [1,2,4]triazolo[4,3-a]pyridine moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of the Sulfonamide Group : The sulfonamide functionality is often introduced via reaction with sulfonyl chlorides under basic conditions.
- Final Coupling Reactions : The isopropylphenyl moiety is incorporated through coupling reactions that require careful control of reaction conditions to optimize yield and purity.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of related triazolo-pyridine derivatives against Plasmodium falciparum, demonstrating IC50 values of 2.24 µM and 4.98 µM for specific analogs . This suggests that the sulfonamide group may enhance the antimicrobial activity by interfering with bacterial folate synthesis pathways.
Anticancer Activity
The compound's potential anticancer activity has also been investigated. A series of triazolo-pyridine derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. Notably, compounds with similar structures demonstrated cytotoxic effects comparable to established chemotherapeutic agents such as cisplatin .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in critical biological pathways:
- Inhibition of Dihydropteroate Synthase : Similar to traditional sulfonamides, this compound may mimic para-aminobenzoic acid (PABA), thus inhibiting bacterial folate synthesis .
- Targeting Kinase Pathways : Some derivatives have been identified as inhibitors of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular stress responses and inflammation .
Study 1: Antimalarial Activity
A comprehensive study involving virtual screening and molecular docking identified several triazolo-pyridine derivatives as potent antimalarial agents. The lead compound from this series exhibited significant in vitro activity against Plasmodium falciparum, indicating that modifications to the triazole ring could enhance efficacy .
Study 2: Anticancer Properties
In another investigation focusing on anticancer properties, various derivatives were synthesized and evaluated against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated that certain modifications to the phenyl and sulfonamide groups significantly increased cytotoxicity while maintaining selectivity against normal cells .
Q & A
Basic: What spectroscopic methods are most reliable for confirming the structure of N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide?
Answer:
- 1H-NMR and 13C-NMR are critical for confirming hydrogen and carbon environments. For example, aromatic protons (δ 6.70–8.79 ppm), sulfonamide NH (δ ~11.44 ppm), and isopropyl group protons (δ ~1.2–2.6 ppm) should be observed .
- Elemental analysis (C, H, N, S) validates stoichiometric composition, with deviations ≤0.3% indicating purity .
- IR spectroscopy confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
Basic: How can I optimize the synthesis of this compound to improve yield?
Answer:
- Use methyl ortho-formate or methyl ortho-acetate in cyclization reactions to form the triazole ring, achieving yields up to 82% .
- Employ 3-picoline or 3,5-lutidine as bases to enhance reactivity during sulfonamide bond formation, reducing side reactions .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to isolate intermediates and minimize byproducts .
Advanced: What strategies resolve discrepancies in biological activity data between in vitro and in silico models for this compound?
Answer:
- Re-evaluate assay conditions : Ensure solubility by testing DMSO concentrations (e.g., ≤1% v/v) to avoid aggregation artifacts .
- Molecular dynamics simulations can model protein-ligand interactions, identifying potential mismatches between docking predictions and experimental IC50 values .
- Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) to rule out false positives/negatives .
Advanced: How do modifications to the sulfonamide substituent affect structure-activity relationships (SAR) in antimalarial studies?
Answer:
- Electron-withdrawing groups (e.g., -CF3, -F) on the phenyl ring enhance activity by increasing electron deficiency, improving target (e.g., Pfmrk kinase) binding .
- Isopropyl groups (as in this compound) balance lipophilicity and solubility, optimizing cell membrane permeability (logP ~2.5–3.5) .
- Steric hindrance from bulky substituents (e.g., 3,5-dimethylphenyl) reduces activity, suggesting a narrow binding pocket .
Basic: What chromatographic methods are suitable for purity analysis?
Answer:
- Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm resolves sulfonamide derivatives with >95% purity .
- HILIC chromatography is effective for polar impurities, especially unreacted hydrazine intermediates .
- Validate with LC-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 309.1) and detect trace byproducts .
Advanced: How can I address low solubility in aqueous buffers during in vitro testing?
Answer:
- Use co-solvents : 10% PEG-400 or cyclodextrin derivatives improve solubility without cytotoxicity .
- Salt formation : Synthesize hydrochloride or phosphate salts (e.g., via HCl gas in ethanol) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release in biological media .
Advanced: What crystallographic techniques confirm the compound’s solid-state structure?
Answer:
- Single-crystal X-ray diffraction (Cu-Kα radiation, 298 K) resolves bond lengths (e.g., S–N ~1.63 Å) and dihedral angles, confirming regiochemistry .
- PXRD compares experimental vs. simulated patterns to detect polymorphic impurities (>2θ differences indicate new phases) .
- TGA/DSC analyzes thermal stability (decomposition >200°C) and confirms crystallinity (sharp melting endotherms) .
Basic: How do I design a SAR study for derivatives of this compound?
Answer:
- Core modifications : Test substituents on the triazole (e.g., methyl at position 3) and pyridine rings (e.g., halogens at position 6) .
- Side-chain variations : Replace isopropyl with cyclopropyl or tert-butyl to assess steric effects .
- Bioisosteres : Replace sulfonamide with carbamate or urea groups to evaluate hydrogen-bonding requirements .
Advanced: What mechanistic insights explain contradictory cytotoxicity profiles in cancer vs. non-cancer cell lines?
Answer:
- Target selectivity profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to identify off-target effects in cancer cells .
- Apoptosis assays (Annexin V/PI staining) differentiate cytotoxic vs. cytostatic mechanisms .
- Metabolic stability tests (e.g., liver microsomes) assess if differential CYP450 metabolism affects activity .
Basic: What safety protocols are critical when handling this compound?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
